3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine
Description
3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine is a fluorinated biphenyl-substituted pyridine derivative characterized by a pyridin-2-amine core and a 3-fluorobiphenyl moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation.
Properties
Molecular Formula |
C17H13FN2 |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
3-(2-fluoro-4-phenylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C17H13FN2/c18-16-11-13(12-5-2-1-3-6-12)8-9-14(16)15-7-4-10-20-17(15)19/h1-11H,(H2,19,20) |
InChI Key |
FGBOCGXIYSACDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=C(N=CC=C3)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural similarities and differences between 3-(3-Fluorobiphenyl-4-yl)pyridin-2-amine and key analogs:
Key Observations :
- Biphenyl vs. Monophenyl: The biphenyl group in the target compound may enhance target binding via extended aromatic interactions compared to monophenyl analogs (e.g., ) .
- Fluorine Positioning : Fluorine at the 3-position (meta) is common in kinase inhibitors (e.g., crizotinib) to optimize steric and electronic effects .
- Core Heterocycles : Pyridine vs. pyrimidine cores influence binding modes; pyrimidines often exhibit higher rigidity and altered hydrogen-bonding capacity .
Pharmacological and Functional Comparisons
While direct activity data for this compound are unavailable, inferences can be drawn from analogs:
Key Insights :
Physicochemical Properties :
Implications :
- Higher lipophilicity (LogP >3) in the target compound may necessitate formulation optimization for bioavailability.
- Biphenyl groups reduce solubility compared to alkoxy-substituted analogs () .
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